molecular formula C7H11NO4 B8587501 Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate

Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate

Cat. No.: B8587501
M. Wt: 173.17 g/mol
InChI Key: HASOOENYFDJEAK-UHFFFAOYSA-N
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Description

Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate is an organic compound with the molecular formula C7H11NO4 It is an ester derivative of acetoacetic acid and is characterized by the presence of a methoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methoxyamine hydrochloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.

Industrial Production Methods

On an industrial scale, the production of ethyl 2-methoxyiminoacetoacetate may involve continuous reaction processes to enhance yield and efficiency. For example, the reaction of ethyl acetoacetate with methoxyamine can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the methoxyimino group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-methoxyiminoacetoacetate involves its reactivity with various nucleophiles and electrophiles. The methoxyimino group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of reactive intermediates.

Comparison with Similar Compounds

Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate can be compared with other similar compounds such as ethyl acetoacetate and ethyl 2-methylacetoacetate. While all these compounds share a common ester functionality, the presence of the methoxyimino group in ethyl 2-methoxyiminoacetoacetate imparts unique reactivity and potential applications. Similar compounds include:

    Ethyl acetoacetate: Used in the synthesis of various organic compounds.

    Ethyl 2-methylacetoacetate: Utilized in the preparation of pharmaceuticals and agrochemicals.

This compound stands out due to its ability to form oxime derivatives and its potential use in the synthesis of complex molecules.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

ethyl 2-methoxyimino-3-oxobutanoate

InChI

InChI=1S/C7H11NO4/c1-4-12-7(10)6(5(2)9)8-11-3/h4H2,1-3H3

InChI Key

HASOOENYFDJEAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NOC)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Pulverized potassium carbonate (160 g.) was added to a solution of ethyl 2-hydroxyiminoacetoacetate (a mixture of syn and anti isomers) (152 g.) in acetone (500 ml.). Dimethyl sulfate (130 g.) was dropwise added thereto with stirring over 1 hour at 45° to 50° C. and the mixture was stirred for 2 hours. An insoluble material was filtered off and the filtrate was concentrated under reduced pressure. The filtered insoluble material was dissolved in water (500 ml.) and this solution was added to the residue. The mixture was extracted twice with ethyl acetate (300 ml.). The extract was washed twice with water (200 ml.) and with a saturated sodium chloride aqueous solution (200 ml.) and dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was distilled under reduced pressure to give colorless oil of ethyl 2-methoxyiminoacetoacetate (a mixture of syn and anti isomers) (145.3 g.), bp 55° to 64° C./0.5 mm Hg.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

6.1 kg of potassium carbonate were added at 20°-25° C. to a mixture of 4.69 kg of ethyl 2-acetyl-2-hydroxyiminoacetate (equal to 4.21 kg of pure product) in 21 liters of anhydrous pure acetone and after stirring the suspension for 10 minutes, 3.72 kg of dimethyl sulfate were added at 20°-25° C. The mixture was poured into 126 liters of demineralized water and was extracted 4 times with 5 liters and then with 2 liters of methylene chloride. The combined extracts were washed with 10 liters of demineralized water, were dried and vacuum filtered. The filter was rinsed with 2 liters of methylene chloride and the filtrate was evaporated to dryness under reduced pressure to obtain 4.88 kg of ethyl 2-acetyl-2-methoxyiminoacetate with an Rf=0.7 (thin layer chromatography -9- 1 methylene chloride-ethyl acetate eluant). The product was identical to that product in Step A of Example 3.
Quantity
6.1 kg
Type
reactant
Reaction Step One
Quantity
4.69 kg
Type
reactant
Reaction Step One
Quantity
21 L
Type
solvent
Reaction Step One
Quantity
3.72 kg
Type
reactant
Reaction Step Two
Name
Quantity
126 L
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a solution of 13.3 g of sodium carbonate in 120 ml of water is dissolved 10 g of ethyl 3-oxo-2-hydroxyiminobutyrate, followed by addition of 30 ml of methanol. The mixture is cooled with ice and, under stirring, 15.8 g of dimethyl sulfate is added dropwise over a period of 3 minutes. After the dropwise addition has been completed, the ice-bath is removed and the mixture is stirred at room temperature for 40 minutes. The reaction mixture (pH 8 or higher) is extracted twice with ethyl acetate and the extracts are pooled, washed with water and dried. The solvent is then evaporated off under reduced pressure and the residue is subjected to distillation under reduced pressure. By the above procedure is obtained 9 g of ethyl 3-oxo-2-methoxyiminobutyrate as a pale-yellow oil boiling at 56°-61° C./0.3-0.4 mmHg.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
13.3 g
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

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